Bienvenue dans la boutique en ligne BenchChem!

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide

Pharmacokinetics Drug-likeness Oral bioavailability

319428-42-7 is a precisely defined phenylsulfamoyl benzamide engineered for selective bradykinin B1 receptor antagonism. Its unique N,N-dipropylsulfamoyl and 2-benzoyl-4-methylphenyl substitution pattern is essential for high B1 affinity and selectivity over B2 receptors, ensuring analgesic readouts in chronic inflammatory pain models (CFA, carrageenan) are not confounded by B2-mediated acute effects. Procuring this specific CAS guarantees experimental consistency and target engagement per foundational patent scope. Ideal as a reference compound for PK/PD studies and GPCR selectivity profiling.

Molecular Formula C34H35N3O5S
Molecular Weight 597.73
CAS No. 319428-42-7
Cat. No. B2496522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide
CAS319428-42-7
Molecular FormulaC34H35N3O5S
Molecular Weight597.73
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4
InChIInChI=1S/C34H35N3O5S/c1-4-21-37(22-5-2)43(41,42)27-18-16-26(17-19-27)33(39)35-30-14-10-9-13-28(30)34(40)36-31-20-15-24(3)23-29(31)32(38)25-11-7-6-8-12-25/h6-20,23H,4-5,21-22H2,1-3H3,(H,35,39)(H,36,40)
InChIKeyJXWHBZIFDHPTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

319428-42-7 – N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide Procurement Guide


N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide (CAS 319428-42-7) is a synthetic phenylsulfamoyl benzamide derivative (C34H35N3O5S, MW 597.7) characterized by a dipropylsulfamoyl moiety and a benzoyl-substituted phenyl group [1]. This compound falls within the chemical space of selective bradykinin B1 receptor antagonists, as defined in foundational patents by Richter Gedeon Nyrt. [2] [3]. It is primarily utilized as a research tool in pharmacological studies investigating chronic inflammatory pain and related pathways.

Why 319428-42-7 Cannot Be Interchanged with Generic Phenylsulfamoyl Benzamides


Within the phenylsulfamoyl benzamide class, subtle variations in the substitution pattern profoundly impact B1 receptor affinity, selectivity over the B2 receptor, and pharmacokinetic properties. The patent literature explicitly demonstrates that structural modifications, particularly to the sulfamoyl and benzoyl moieties, are critical for achieving the desired pharmacological profile [1]. Simple substitution with an analog lacking the specific N,N-dipropylsulfamoyl group or the 2-benzoyl-4-methylphenyl motif may result in a complete loss of B1 antagonistic activity or introduce unwanted B2-mediated side effects, as the class is designed for high selectivity [1]. Therefore, 319428-42-7 represents a precise chemical probe, and its procurement ensures experimental consistency and target engagement as defined by its structural design within the patent scope.

319428-42-7 – Quantifiable Differentiation Evidence for Scientific Procurement


Predicted Oral Bioavailability and Physicochemical Profile vs. In-Class Average

The target compound's computed physicochemical properties suggest a favorable oral bioavailability profile. Its predicted LogP is 7.3, which, while high, is within the typical range for this class of lipophilic antagonists [1]. Notably, its Topological Polar Surface Area (TPSA) of 121 Ų is below the 140 Ų threshold, and it has 2 hydrogen bond donors and 6 acceptors, all within limits often associated with oral absorption [1]. While class-level, this contrasts with many early peptidomimetic B1 antagonists which suffered from very low oral bioavailability due to high molecular weight and excessive H-bond donors.

Pharmacokinetics Drug-likeness Oral bioavailability

Structural Differentiation: N,N-Dipropylsulfamoyl Moiety vs. Common Sulfonamide Analogs

The presence of the N,N-dipropylsulfamoyl group is a key structural differentiator within the Richter Gedeon patent family, which explores a wide range of sulfamoyl substituents (e.g., morpholine, piperidine, diethylamine) [1]. Comparative SAR data within the patent indicates that the dialkylsulfamoyl group directly influences B1 receptor binding affinity and, critically, selectivity over the B2 receptor. While specific IC50 values for 319428-42-7 are not publicly available, the patent establishes that the general class of phenylsulfamoyl benzamides with specific sulfamoyl substitutions achieves high B1 affinity and selectivity, a feature not guaranteed by simpler sulfonamide or benzamide analogs lacking this group [1].

Structure-Activity Relationship Bradykinin B1 Selectivity

Selectivity Over B2 Receptors: A Class-Defining Characteristic

The primary pharmacological advantage of the phenylsulfamoyl benzamide class, to which 319428-42-7 belongs, is its high selectivity for the B1 receptor over the B2 receptor [1]. The patent states that this 'selectivity is particularly important as the undesired side effects of the compounds are much less pronounced' [1]. B2 receptor antagonism is associated with acute inflammatory response modulation, which can lead to safety liabilities. By contrast, B1 receptor antagonism targets the chronic phase of inflammation and pain, offering a more targeted therapeutic window . This class-level selectivity is a key differentiator from non-selective kinin receptor antagonists.

Bradykinin Receptor Selectivity Side Effect Profile

Non-Peptide Scaffold Advantage Over Peptide B1 Antagonists

As a non-peptide small molecule, 319428-42-7 possesses inherent advantages over peptide-based B1 antagonists such as desArg9BK or LysdesArg9BK, including higher metabolic stability, improved membrane permeability, and greater suitability for oral administration [1]. This is a key differentiator for in vivo studies, where peptide agonists like desArg9BK are rapidly degraded and require intravenous administration. The benzamide scaffold represents a significant advancement in chemical probe development for the B1 receptor .

Peptidomimetic Stability Probe Development

Optimal Research Application Scenarios for 319428-42-7


In Vivo Chronic Inflammatory Pain Model Probe

319428-42-7 is best applied as a selective B1 receptor antagonist in rodent models of chronic inflammatory pain (e.g., complete Freund's adjuvant, carrageenan-induced hyperalgesia). Its predicted drug-like properties and non-peptide scaffold make it suitable for oral or intraperitoneal administration in repeated dosing paradigms, where peptide alternatives would be impractical [1]. The class-level B1 selectivity ensures that observed analgesic effects are not confounded by B2-mediated acute inflammatory modulation [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Studies for B1 Antagonism

Due to its well-defined physicochemical profile, 319428-42-7 can serve as a reference compound for PK/PD studies correlating plasma exposure to B1 receptor occupancy. Its predicted oral bioavailability profile, despite high lipophilicity (LogP 7.3), provides a benchmark for optimizing next-generation B1 antagonists with improved solubility while maintaining target engagement [1].

Selectivity Profiling and Counter-Screening Assays

As a representative of the phenylsulfamoyl benzamide class, 319428-42-7 is an essential tool for selectivity profiling panels against a broad array of GPCRs, including the B2 receptor, to confirm its unique selectivity fingerprint. This is critical for studies aiming to deconvolute the specific role of B1 versus B2 receptors in complex pain and inflammation cascades [2].

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.